K562 Cells: Comparable Potency to Chidamide
HDAC-IN-66 (compound 2F) exhibits robust antiproliferative activity against human chronic myeloid leukemia K562 cells with an IC50 of 5.54 μM . This potency is directly comparable to the approved Class I HDAC inhibitor Chidamide (Tucidinostat), which demonstrates a GI50 value of 5.6 μM against the same K562 cell line in independent studies . The near-identical cellular efficacy, achieved by two structurally distinct Class I HDAC inhibitors, validates HDAC-IN-66 as a credible alternative for investigating Class I HDAC biology in hematological cancer models.
| Evidence Dimension | Antiproliferative activity in K562 cells |
|---|---|
| Target Compound Data | IC50 = 5.54 μM |
| Comparator Or Baseline | Chidamide (Tucidinostat): GI50 = 5.6 μM |
| Quantified Difference | 1% difference (5.54 μM vs 5.6 μM) |
| Conditions | K562 human chronic myeloid leukemia cells; 48 h incubation; CCK-8 assay (for HDAC-IN-66); MTT assay (for Chidamide) |
Why This Matters
This near-equivalent potency in a clinically relevant hematological cancer cell line establishes HDAC-IN-66 as a validated alternative to Chidamide for epigenetic research, enabling cost-effective studies without compromising on target-class activity.
